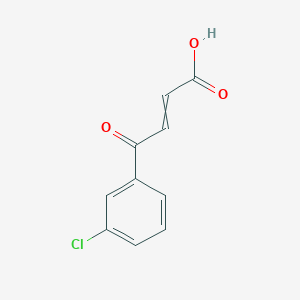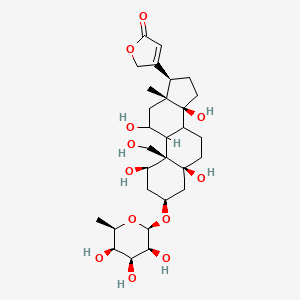![molecular formula C23H26N6O2 B14095565 1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14095565.png)
1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone is a complex organic compound that features a combination of aromatic rings, triazole, and piperazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the piperazine and phenyl groups. The final step involves the acetylation of the phenyl ring to form the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
科学的研究の応用
1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The triazole and piperazine moieties are particularly important for its binding affinity and specificity .
類似化合物との比較
Similar Compounds
1-(4-piperazin-1-ylphenyl)ethanone: Shares the piperazine and phenyl groups but lacks the triazole moiety.
1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Contains an indole ring instead of the triazole and piperazine moieties.
Uniqueness
1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone is unique due to its combination of triazole, piperazine, and phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C23H26N6O2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
1-[4-[4-[5-(4-ethylanilino)-2H-triazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C23H26N6O2/c1-3-17-4-8-19(9-5-17)24-22-21(25-27-26-22)23(31)29-14-12-28(13-15-29)20-10-6-18(7-11-20)16(2)30/h4-11H,3,12-15H2,1-2H3,(H2,24,25,26,27) |
InChIキー |
MZDRENKHAXQRCF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095482.png)

![2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14095488.png)

![1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide](/img/structure/B14095502.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095503.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B14095511.png)
![2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine](/img/structure/B14095519.png)
![2-Benzyl-7-fluoro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095528.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095537.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14095542.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095548.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095560.png)
